8-Chloroisoquinolin-3-amine
Overview
Description
8-Chloroisoquinolin-3-amine is an organic compound and a member of the isoquinoline family. It has a molecular formula of C9H7ClN2 .
Molecular Structure Analysis
The InChI code for 8-Chloroisoquinolin-3-amine is1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
. The molecular weight is 178.62 g/mol . Physical And Chemical Properties Analysis
8-Chloroisoquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 178.62 g/mol . The compound should be stored at room temperature .Scientific Research Applications
- Synthesis of Quinoxalines or Quinolin-8-amines
- Field : Organic Chemistry
- Application Summary : 8-Chloroisoquinolin-3-amine is used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives . Quinoxalines are 1,4-diazines with widespread occurrence in nature and quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .
- Method of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .
- Results : The reactions represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig cyclizations .
Safety And Hazards
properties
IUPAC Name |
8-chloroisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVRFOIKEXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697486 | |
Record name | 8-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-3-amine | |
CAS RN |
1184843-26-2 | |
Record name | 8-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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